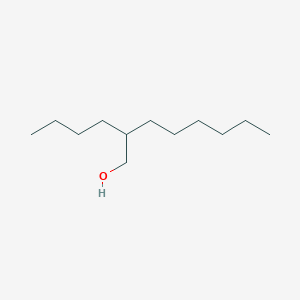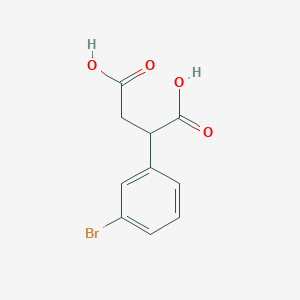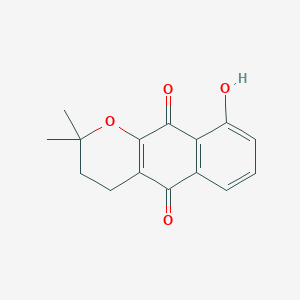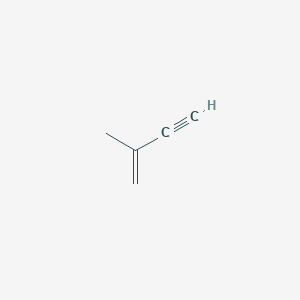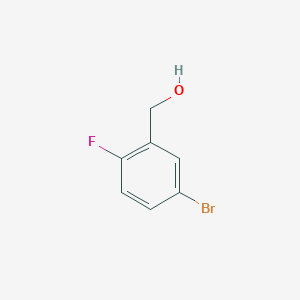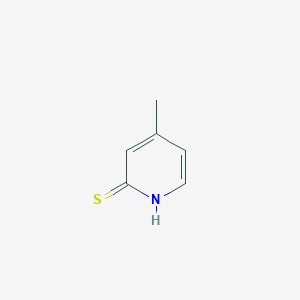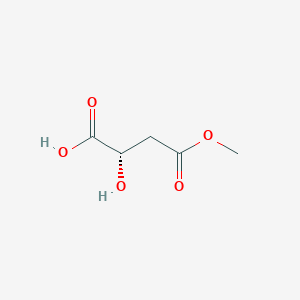
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid is a compound that can be synthesized through various chemical reactions. It is related to the family of hydroxy acids and possesses both a methoxy and a keto functional group. This compound is of interest due to its potential as a building block in natural product syntheses and its relevance in biochemical processes.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid was studied, leading to the formation of (2S)-4-methoxy-2-methyl-4-oxobutanoic acid with a high enantiomeric excess of 99.7% ee, using a rhodium-catalyzed process . This method showcases the potential for synthesizing (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid with high stereochemical control.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid has been elucidated through crystallographic studies. For example, a potassium salt of a similar compound, 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, was analyzed, revealing a strong hydrogen bond between the carboxylic acid and carboxylate groups, and a seven-coordinate potassium ion stabilizing the double-chain structure . This information can be used to infer the structural characteristics of (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid.
Chemical Reactions Analysis
The chemical reactivity of (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid can be inferred from related compounds. For instance, the photochemical route to synthesize hydroxy derivatives of cyclobutane carboxylic acids involves a [2 + 2]-photocycloaddition reaction followed by a Hofmann rearrangement . Such reactions could potentially be adapted for the synthesis and functionalization of (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid are not directly reported, related compounds provide insights. The presence of hydroxy, methoxy, and keto groups suggests that (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid would exhibit hydrogen bonding, polarity, and potential for further chemical transformations. The compound's solubility, melting point, and other physical properties would be influenced by these functional groups .
Aplicaciones Científicas De Investigación
Antioxidant Properties and Health Applications
Syringic Acid and Hydroxycinnamic Acids
Studies on syringic acid, a compound synthesized via the shikimic acid pathway in plants, demonstrate a wide range of therapeutic applications including prevention of diabetes, cardiovascular diseases, and cancer, alongside possessing antioxidant, antimicrobial, and anti-inflammatory activities. The therapeutic properties of syringic acid are attributed to the presence of methoxy groups, suggesting that similar structural compounds like (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid could share these beneficial effects (Cheemanapalli et al., 2018). Similarly, hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities, with structure-activity relationships highlighting the importance of specific functional groups for their activity (Razzaghi-Asl et al., 2013).
Industrial and Environmental Applications
Bioremediation and Photocatalysis
Syringic acid's industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis indicate potential environmental applications for structurally related hydroxy acids. These applications harness the chemical properties of these acids to break down pollutants and facilitate environmental cleanup processes (Cheemanapalli et al., 2018).
Biochemical Research and Mechanistic Insights
Mechanisms of Action
The detailed examination of syringic acid and HCAs provides insights into their mechanisms of action, including modulation of enzyme activity, protein dynamics, and transcription factors. These studies suggest that (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid may also interact with biological molecules in a manner that could be leveraged for both therapeutic and research purposes (Cheemanapalli et al., 2018); (Razzaghi-Asl et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDXMXMEZZVUKO-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

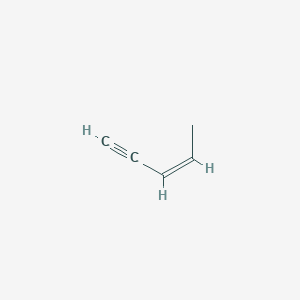
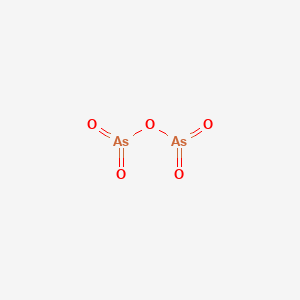

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
